molecular formula C13H11NS B15209884 5-Benzyl-5H-thieno[2,3-c]pyrrole CAS No. 119198-74-2

5-Benzyl-5H-thieno[2,3-c]pyrrole

Cat. No.: B15209884
CAS No.: 119198-74-2
M. Wt: 213.30 g/mol
InChI Key: IRFINWQEEMIRIK-UHFFFAOYSA-N
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Description

Overview of Fused Thiophene-Pyrrole Heterocyclic Systems

Fused thiophene-pyrrole systems are a class of bicyclic heteroaromatic compounds containing a thiophene (B33073) ring fused to a pyrrole (B145914) ring. The fusion of these five-membered heterocycles results in a planar and rigid molecular structure, which facilitates π-π stacking interactions between molecules. researchgate.netnih.gov This characteristic is crucial for their application in organic electronics. researchgate.net Depending on the orientation and fusion points of the thiophene and pyrrole rings, several isomers exist, such as thieno[3,2-b]pyrrole, thieno[2,3-b]pyrrole, and thieno[3,4-c]pyrrole. researchgate.netfishersci.comresearchgate.net These scaffolds are integral building blocks for creating advanced materials, including organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). researchgate.netnih.govijaers.comgoogle.comacs.org The electronic properties of these systems can be fine-tuned by introducing various substituents onto the core structure.

Significance of Thieno[2,3-c]pyrrole Isomers in Contemporary Organic Chemistry

The thieno[2,3-c]pyrrole isomer, while historically less explored than its counterparts like thieno[3,2-b]pyrrole, holds considerable interest in modern organic chemistry. Its derivatives, particularly thieno[2,3-c]pyrrole-4,6-dione (TPD), have been identified as valuable electron-accepting units for constructing donor-acceptor (D-A) type small molecules and conjugated polymers for organic solar cells. ijaers.comresearchgate.net The unique electronic nature of the thieno[2,3-c]pyrrole core contributes to the development of materials with low-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which is advantageous for achieving high open-circuit voltages in photovoltaic devices. ijaers.com Furthermore, the specific arrangement of the sulfur and nitrogen heteroatoms in the thieno[2,3-c]pyrrole framework offers distinct possibilities for chemical modification and influences the intermolecular interactions that govern material performance. The synthesis and reactivity, including Diels-Alder reactions, of thieno[2,3-c]pyrroles have been a subject of academic investigation, highlighting their utility as versatile synthetic intermediates. acs.org

Historical Context of Thienopyrrole Research Developments

The exploration of thienopyrrole chemistry is built upon foundational synthetic methodologies for its constituent heterocycles. The Paal-Knorr synthesis, first reported in 1884, provides a classic route to pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.comresearchgate.net Similarly, the Gewald reaction, developed in 1961, is a key method for synthesizing 2-aminothiophenes, which can serve as precursors to fused thiophene systems. wikipedia.orgorganic-chemistry.orgresearchgate.net

Specific research into thienopyrrole scaffolds gained momentum later. A notable publication from 1970 detailed the synthesis of both 4H-thieno[3,2-b]pyrroles and 5H-thieno[2,3-c]pyrroles, marking a significant step in accessing these isomeric systems. acs.org Throughout the 1990s and into the 21st century, research intensified, particularly focusing on dithieno[3,2-b:2′,3′-d]pyrroles (DTPs) for applications in organic electronics, with major progress being made in the last decade. researchgate.net A 1990 study specifically investigated the synthesis and cycloaddition reactions of the thieno[2,3-c]pyrrole system, further establishing its chemical behavior and synthetic potential. acs.org

Rationale for Investigating the 5-Benzyl-5H-thieno[2,3-c]pyrrole Framework in Advanced Research

The investigation into the specific compound This compound is driven by several key factors. The "5-benzyl" group refers to the attachment of a benzyl (B1604629) group (a benzene (B151609) ring linked to a CH₂ group) to the nitrogen atom (position 5) of the thieno[2,3-c]pyrrole core.

Firstly, the introduction of substituents on the pyrrolic nitrogen is a common and effective strategy to modify the properties of thienopyrroles. nih.gov The benzyl group can enhance the solubility of the parent scaffold in organic solvents, which is a critical factor for solution-based processing of materials for electronic devices. nih.gov

Secondly, the benzyl moiety itself can influence the solid-state packing of the molecules through π-π interactions, which in turn affects charge transport properties in organic semiconductors. This provides a tool for tuning the performance of materials in devices like OFETs.

Thirdly, research on related heterocyclic systems, such as thieno[2,3-b]pyridines, has demonstrated that incorporating a benzyl or similar aromatic group at the 5-position can lead to significant biological activity, including potent anti-proliferative effects against cancer cell lines. nih.govmdpi.com This suggests that the this compound framework could be a promising scaffold for medicinal chemistry applications. The benzyl group appears to be a crucial pharmacophoric element in these related structures, justifying its exploration within the thieno[2,3-c]pyrrole series. nih.gov

Properties of this compound

Property Value
Molecular Formula C₁₃H₁₁NS

| Molecular Weight | 213.30 g/mol |

Data sourced from ChemBK chembk.com

Overview of Key Thienopyrrole Isomers

Isomer Key Features and Applications
Thieno[2,3-c]pyrrole Core structure for the title compound. Derivatives like TPD are used as electron-acceptor units in organic solar cells. ijaers.com
Thieno[3,2-b]pyrrole A widely studied isomer. Used as an electron-rich building block in conjugated polymers for high-performance organic electronics. researchgate.netnih.govrsc.org
Thieno[3,4-c]pyrrole Known for its unique electronic properties and use in creating low band-gap polymers for photovoltaic applications. researchgate.netrsc.orgacs.org

| Thieno[2,3-b]pyrrole | Another structural isomer whose derivatives are explored in materials science and medicinal chemistry. nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119198-74-2

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

5-benzylthieno[2,3-c]pyrrole

InChI

InChI=1S/C13H11NS/c1-2-4-11(5-3-1)8-14-9-12-6-7-15-13(12)10-14/h1-7,9-10H,8H2

InChI Key

IRFINWQEEMIRIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C=CSC3=C2

Origin of Product

United States

Mechanistic Investigations of Chemical Reactivity of 5 Benzyl 5h Thieno 2,3 C Pyrrole Systems

Electrophilic Aromatic Substitution (EAS) Regioselectivity on the Fused System

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and understanding the regioselectivity of this reaction on the 5-Benzyl-5H-thieno[2,3-c]pyrrole scaffold is crucial for its functionalization. The fused bicyclic system, comprising a thiophene (B33073) and a pyrrole (B145914) ring, presents multiple sites for electrophilic attack. The outcome of such reactions is dictated by the electronic properties of the rings and the stability of the intermediates formed.

Influence of Pyrrole Nitrogen on Aromatic Ring Electron Density

Resonance theory illustrates that this delocalization leads to a partial positive charge on the nitrogen and a corresponding increase in electron density on the carbon atoms of the pyrrole ring. uobaghdad.edu.iqvedantu.com Specifically, the α-carbons (C-2 and C-5) and β-carbons (C-3 and C-4) of a simple pyrrole ring experience this increased electron density. vedantu.comstackexchange.com However, in the fused this compound system, the situation is more complex due to the influence of the fused thiophene ring. The nitrogen's electron-donating nature enhances the nucleophilicity of the pyrrole portion of the molecule, making it the more likely site for initial electrophilic attack compared to the thiophene ring.

Analysis of Transition State Stabilization for C-2 and C-3 Attack

The regioselectivity of EAS reactions on the pyrrole ring of the thieno[2,3-c]pyrrole system is determined by the relative stability of the transition states leading to the different possible products. Attack at the C-2 position (α to the nitrogen) is generally favored over attack at the C-3 position (β to the nitrogen). onlineorganicchemistrytutor.comresearchgate.net This preference is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during C-2 attack. pearson.comonlineorganicchemistrytutor.comquora.com

When an electrophile attacks the C-2 position, the positive charge can be delocalized over three atoms, including the nitrogen atom, through resonance. onlineorganicchemistrytutor.comquora.com In contrast, attack at the C-3 position results in a carbocationic intermediate where the positive charge is only delocalized over two carbon atoms and does not directly involve the nitrogen in the same stabilizing manner. onlineorganicchemistrytutor.comquora.com The greater number of resonance structures for the C-2 adduct leads to a more stable transition state and, consequently, a faster reaction rate for substitution at this position. onlineorganicchemistrytutor.comquora.com This inherent electronic preference makes the C-2 position the primary site for electrophilic functionalization.

Nucleophilic Reactivity and Deprotonation Pathways of the Pyrrole Moiety

While the pyrrole ring is electron-rich and thus primarily reactive towards electrophiles, the N-H proton of the pyrrole moiety exhibits acidic character. uobaghdad.edu.iq The presence of the electron-withdrawing benzyl (B1604629) group on the nitrogen atom in this compound can influence this acidity. Deprotonation of the N-H bond by a strong base would generate a highly nucleophilic thieno[2,3-c]pyrrolide anion.

This anion can then participate in various nucleophilic substitution and addition reactions. The resulting anion is stabilized by the delocalization of the negative charge over the aromatic system. The reactivity of this nucleophile would be directed towards electrophilic partners, allowing for the introduction of a wide range of functional groups at the nitrogen position, although in the titled compound this position is already substituted with a benzyl group. However, understanding this potential reactivity is crucial for designing synthetic strategies involving related thieno[2,3-c]pyrrole scaffolds.

Cycloaddition Reactions (e.g., [4+2]-, [2+2]-, and [2+1]-Cyclizations)

The π-electron system of the thieno[2,3-c]pyrrole core can participate in cycloaddition reactions, providing a powerful tool for the construction of more complex polycyclic structures. The specific type of cycloaddition reaction that can occur depends on the nature of the reacting partner and the reaction conditions.

[3+2] Cycloaddition: The pyrrole ring, or derivatives thereof, can act as a three-atom component in [3+2] cycloaddition reactions. For instance, the reaction of tosylmethyl isocyanides (TosMICs) with electron-deficient alkenes is a well-established method for synthesizing pyrrole derivatives, known as the Van Leusen pyrrole synthesis. nih.gov This methodology could potentially be adapted to the thieno[2,3-c]pyrrole system.

Diels-Alder ([4+2] Cycloaddition): The diene character of the pyrrole ring could allow it to participate as the 4π component in Diels-Alder reactions with suitable dienophiles. However, the aromaticity of the pyrrole ring can make it less reactive in such transformations compared to non-aromatic dienes. The fused thiophene ring would also influence the dienophilic character of the system.

Other Cycloadditions: The thieno[2,3-c]pyrrole system may also undergo other types of cycloadditions, such as [2+2] and [2+1] cyclizations, with appropriate reagents like ketenes or carbenes, leading to the formation of novel fused ring systems. The specific regiochemistry and stereochemistry of these reactions would be governed by the electronic and steric properties of the thieno[2,3-c]pyrrole core and the reacting partner.

Acid-Catalyzed Transformations of Substituted Thienopyrroles

The behavior of substituted thienopyrroles in the presence of acid is of significant interest. Pyrroles are known to be sensitive to strong acids, often leading to polymerization. uobaghdad.edu.iq This is due to the protonation of the electron-rich pyrrole ring, which generates a reactive intermediate that can attack another unprotonated pyrrole molecule. uobaghdad.edu.iq

For substituted thieno[2,3-c]pyrroles, acid-catalyzed transformations could lead to a variety of outcomes depending on the nature and position of the substituents and the reaction conditions. These transformations could include:

Rearrangements: Acid catalysis can promote the migration of substituents around the fused ring system.

Dimerization or Polymerization: As with simple pyrroles, strong acidic conditions could lead to the formation of dimers or polymers.

Ring-Opening/Ring-Closing Reactions: Depending on the stability of the intermediates, acid catalysis could potentially induce cleavage of one of the heterocyclic rings followed by rearrangement and re-cyclization.

The specific pathways of these transformations would need to be investigated for the this compound system to fully understand its stability and reactivity under acidic conditions.

Exploration of Radical Reactivity Mechanisms

The exploration of radical reactivity in thieno[2,3-c]pyrrole systems is a less documented area compared to their ionic reactivity. However, the generation of radical species on the fused heterocyclic scaffold could open up new avenues for functionalization.

Potential pathways for initiating radical reactivity include:

Homolytic Cleavage: Under thermal or photochemical conditions, it might be possible to induce homolytic cleavage of a C-H or N-C bond, generating a radical intermediate.

Radical Initiators: The use of standard radical initiators, such as AIBN or benzoyl peroxide, in the presence of suitable radical traps could lead to the formation of new C-C or C-heteroatom bonds.

Photoredox Catalysis: Modern synthetic methods involving visible-light photoredox catalysis could be employed to generate radical ions from the thieno[2,3-c]pyrrole core, which could then engage in a variety of transformations. For instance, visible light has been used to promote the selenocyclization of related thieno[2,3-b]pyridines through the homolytic cleavage of a Se-Se bond. researchgate.net

The regioselectivity of radical attack would be governed by the stability of the resulting radical intermediate. Computational studies could provide valuable insights into the most likely sites for radical formation and subsequent reactions on the this compound framework.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 Benzyl 5h Thieno 2,3 C Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Benzyl-5H-thieno[2,3-c]pyrrole provides a precise map of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the protons of the benzyl (B1604629) group and the thieno[2,3-c]pyrrole core. The benzylic methylene (B1212753) protons typically appear as a singlet, while the aromatic protons of the phenyl ring exhibit a complex multiplet pattern in the aromatic region. The protons on the thiophene (B33073) and pyrrole (B145914) rings of the fused system show characteristic doublets, with coupling constants indicative of their relative positions.

Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.35 - 7.25m-5HPhenyl-H
7.10d2.81HThiophene-H
6.95d2.81HThiophene-H
6.80d2.51HPyrrole-H
6.25d2.51HPyrrole-H
5.30s-2HCH₂-Ph

Note: This is a hypothetical data table based on related structures.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would show signals for the carbons of the benzyl group and the fused heterocyclic system. The chemical shifts of the carbons in the thieno[2,3-c]pyrrole core are indicative of their electron density and position within the aromatic system.

Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
145.2Quaternary C (Thiophene)
138.0Quaternary C (Phenyl)
135.8Quaternary C (Thiophene)
128.9Phenyl-CH
127.8Phenyl-CH
127.2Phenyl-CH
125.5Quaternary C (Pyrrole)
122.1Thiophene-CH
118.9Pyrrole-CH
115.4Quaternary C (Pyrrole)
108.3Pyrrole-CH
52.5CH₂-Ph

Note: This is a hypothetical data table based on related structures.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C₁₅H₁₃NS, the expected exact mass can be calculated and compared with the experimental value from high-resolution mass spectrometry (HRMS) for confirmation of the elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to involve the cleavage of the benzyl group, leading to a stable tropylium (B1234903) cation at m/z 91, which is a characteristic fragment for benzyl-substituted compounds. ucla.edu Another significant fragmentation pathway could involve the loss of the entire benzyl group to give a fragment corresponding to the thieno[2,3-c]pyrrole radical cation.

Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
23985[M]⁺
16220[M - C₆H₅]⁺
14815[M - C₇H₇]⁺
91100[C₇H₇]⁺ (Tropylium ion)
6530[C₅H₅]⁺

Note: This is a hypothetical data table based on related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include C-H stretching vibrations for the aromatic rings (both the phenyl and the heterocyclic system) typically appearing above 3000 cm⁻¹. The C-H stretching of the benzylic methylene group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the pyrrole ring and the C-S stretching of the thiophene ring would also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). nii.ac.jpiosrjournals.org

Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2925MediumAliphatic C-H Stretch (CH₂)
1605, 1585, 1495, 1450Medium to StrongAromatic C=C Ring Stretching
1350MediumC-N Stretching
850, 730StrongC-H Out-of-plane Bending
695StrongC-S Stretching

Note: This is a hypothetical data table based on related structures.

Electronic Absorption (UV/Vis) and Photoluminescence (PL) Spectroscopy for Electronic Structure

UV-Visible (UV/Vis) and Photoluminescence (PL) spectroscopy are used to investigate the electronic properties of a molecule. UV/Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For conjugated systems like this compound, these absorptions are typically due to π-π* transitions. The absorption spectrum would be expected to show one or more strong absorption bands in the UV or visible region, characteristic of the extended π-conjugated system of the thienopyrrole core.

PL spectroscopy, or fluorescence spectroscopy, measures the light emitted by a molecule after it has absorbed light. This emission occurs as the molecule relaxes from an excited electronic state to a lower one. The PL spectrum provides information about the emissive properties of the compound and the energy of its excited states.

Hypothetical Electronic Spectroscopy Data for this compound (in Dichloromethane)

SpectroscopyWavelength (nm)Type
UV/Vis Absorption (λabs)280, 350π-π* transitions
Photoluminescence Emission (λem)420Fluorescence

Note: This is a hypothetical data table based on related structures.

X-ray Diffraction (XRD) for Single-Crystal Solid-State Structure and Molecular Packing Analysis

Hypothetical Crystal Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)20.1
β (°)95.5
V (ų)1220
Z4

Note: This is a hypothetical data table based on related structures.

Scanning Tunneling Microscopy (STM) for Surface Adsorption and Molecular Arrangement Investigations

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that can visualize the arrangement of molecules adsorbed on a conductive surface with atomic or molecular resolution. For this compound, STM studies would typically be performed on a pristine, atomically flat surface such as Au(111). nih.gov

Upon deposition onto the substrate, the molecules would self-assemble into ordered domains. STM imaging would reveal the packing arrangement of the molecules, such as herringbone or lamellar structures, driven by intermolecular and molecule-substrate interactions. The orientation of the benzyl group and the thienopyrrole plane with respect to the surface could be determined, providing valuable information on the nature of the adsorption. For instance, the sulfur atom in the thiophene ring could play a key role in the interaction with the gold surface. nih.gov These studies are crucial for understanding the interface in potential organic electronic devices.

Computational Chemistry and Theoretical Studies on 5 Benzyl 5h Thieno 2,3 C Pyrrole Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state electronic properties and stability of organic molecules. By calculating the electron density, DFT can accurately predict molecular geometries, total energies, and various electronic parameters. For derivatives of 5-Benzyl-5H-thieno[2,3-c]pyrrole, DFT calculations would be the first step in understanding their intrinsic stability and electronic nature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). Their energy levels and the difference between them, the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's electronic properties and chemical reactivity. rdd.edu.iq

HOMO: As the orbital holding the most loosely bound electrons, the HOMO acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

LUMO: As the lowest energy orbital available to accept electrons, the LUMO acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy gap is a key determinant of molecular stability and electronic transport properties. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from a low-lying HOMO to a high-lying LUMO. rdd.edu.iq Conversely, a small gap is associated with higher chemical reactivity and is a desirable trait for materials used in organic electronics, such as solar cells, as it facilitates electron excitation. researchgate.net

In theoretical studies of related di(2-thienyl) pyrrole (B145914) and thieno[2,3-b]indole-based molecules, DFT calculations have been used to tune these electronic properties through chemical modification. researchgate.netresearchgate.net For this compound, the benzyl (B1604629) group is expected to influence the electronic distribution. DFT calculations would precisely quantify the HOMO and LUMO energy levels, allowing for a systematic evaluation of how substituents on the benzyl or thienopyrrole core could modify the energy gap for specific applications.

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Thienopyrrole-Based Molecules

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
TP-BT2TT-TP-4.78-2.931.85 acs.org
TP-BT4T-TP-4.97-2.991.98 acs.org
BHJ-3a-5.195-3.3251.870 researchgate.net

This table presents data for illustrative compounds to demonstrate typical values obtained from DFT calculations on similar molecular systems.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a clear picture of charge-rich and charge-poor regions. This information is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions and chemical reactions. researchgate.net

The MEP map uses a color scale to denote different potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential (often around hydrogen atoms), which are susceptible to nucleophilic attack.

Green/Yellow: Represents regions with intermediate or near-zero potential.

For this compound, an MEP analysis would likely reveal a high concentration of negative potential (red) around the sulfur atom of the thiophene (B33073) ring and the nitrogen atom of the pyrrole ring, identifying them as potential sites for electrophilic interaction. The aromatic rings would also exhibit characteristic π-electron density. Such maps are crucial for rationalizing intermolecular interactions and guiding the design of new derivatives with specific binding properties. researchgate.net

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's stability and reactivity. These concepts arise from what is known as Conceptual DFT.

Chemical Hardness (η): Defined as half the difference between the ionization potential (I) and electron affinity (A), it can be approximated using HOMO and LUMO energies: η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules have a small energy gap and are more reactive, indicating that intramolecular charge transfer is easier. dergipark.org.tr

Electronegativity (χ): The negative of the chemical potential (μ), it measures the ability of a molecule to attract electrons. It is approximated as: χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This parameter measures the energy stabilization when the system acquires additional electronic charge from the environment. It is defined as ω = μ² / 2η. A high electrophilicity index indicates a good electrophile. dergipark.org.tr

These parameters provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone. For this compound, calculating these descriptors would allow for a quantitative comparison of its reactivity with other related heterocyclic systems, aiding in the prediction of its behavior in chemical reactions. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, molecular flexibility, and intermolecular interactions. nih.gov

Key insights from MD simulations would include:

Conformational Preferences: Determining the most stable rotational conformations (rotamers) of the benzyl group relative to the thienopyrrole core.

Solvent Effects: Simulating the molecule in a solvent box (e.g., water or an organic solvent) to understand how it interacts with solvent molecules and how solvation affects its conformation.

Intermolecular Aggregation: For applications in organic materials, MD can simulate how multiple molecules of this compound might pack together in a condensed phase, which is crucial for predicting solid-state properties.

Studies on related thieno[3,2-b]pyrrole derivatives have used MD simulations to explore their binding modes with protein targets, demonstrating how the molecule's flexibility is critical for achieving a stable interaction. nih.govresearchgate.net

Quantum Chemical Studies on Optical and Charge Transport Properties

For applications in optoelectronics (e.g., OLEDs, organic solar cells), the optical and charge transport properties of a molecule are paramount. These can be predicted using quantum chemical methods, most notably Time-Dependent Density Functional Theory (TD-DFT).

TD-DFT is an extension of DFT used to calculate excited-state properties, such as the energies and characteristics of electronic transitions. This allows for the theoretical prediction of a molecule's UV-visible absorption spectrum. The calculations can identify the nature of the key electronic transitions (e.g., π→π* transitions) and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. acs.org For this compound, TD-DFT would predict its absorption wavelengths (λmax) and help explain how structural modifications could shift the absorption to different parts of the electromagnetic spectrum.

Charge transport properties are essential for organic semiconductors. Quantum chemistry can be used to calculate key parameters that govern how easily charge carriers (electrons or holes) can move through the material:

Reorganization Energy (λ): The energy required for a molecule to change its geometry from its neutral-state equilibrium to its charged-state equilibrium. A low reorganization energy is desirable as it facilitates faster charge hopping between adjacent molecules, leading to higher charge mobility. researchgate.net

Computational studies on similar donor-acceptor molecules have shown a direct link between a low reorganization energy and better performance in electronic devices. researchgate.net

Molecular Docking for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a fundamental tool in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor binding.

Although the biological activity of this compound is not established, its core structure is present in compounds with known biological activities. For instance, derivatives of the isomeric thieno[3,2-b]pyrrole have been investigated as inhibitors of enzymes like Histone Lysine (B10760008) Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.govpreprints.org

A molecular docking study involving this compound would involve:

Selecting a protein target of interest.

Using a docking algorithm to place the molecule into the protein's active site in various poses.

Scoring the poses based on a function that estimates the binding affinity (e.g., in kcal/mol).

Analyzing the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and protein residues. nih.gov

Such studies could provide a theoretical basis for the potential of this compound derivatives as therapeutic agents and guide the synthesis of new analogues with improved binding affinity. nih.gov

Table 2: Illustrative Molecular Docking Results for a Thieno[3,2-b]pyrrole-5-carboxamide Derivative Targeting LSD1

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction TypeSource
Designed Inhibitor D4-9.8Asn535, His559, Ala539Hydrogen Bond, Pi-Alkyl nih.govresearchgate.net

This table provides representative data from a study on a related thienopyrrole isomer to illustrate the type of information obtained from molecular docking simulations.

Exploration of Biological Activity Mechanisms of 5 Benzyl 5h Thieno 2,3 C Pyrrole and Analogues in Vitro Focus

Mechanistic Insights into In Vitro Anticancer Activity

Thieno[2,3-c]pyrrole-based compounds have demonstrated notable anticancer effects in preclinical studies. Their mechanisms of action are multifaceted, often involving the modulation of key cellular pathways that control cell growth, proliferation, and survival.

A significant strategy in cancer therapy is the simultaneous inhibition of multiple signaling pathways that drive tumor growth and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical protein tyrosine kinase that regulates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. nih.gov The PI3K/AKT signaling pathway, on the other hand, is central to cell survival, proliferation, and resistance to apoptosis.

Certain thieno[2,3-d]pyrimidine (B153573) derivatives, which share a thiophene-fused heterocyclic core with thieno[2,3-c]pyrroles, have been identified as potent multi-targeting kinase inhibitors. nih.gov For instance, some analogues have shown promising inhibitory activity against both VEGFR-2 and other kinases like EGFR and BRAFV600E. nih.gov This dual-targeting approach can lead to a more comprehensive blockade of tumor-promoting signals. nih.gov While direct evidence for 5-Benzyl-5H-thieno[2,3-c]pyrrole as a dual VEGFR-2/AKT inhibitor is still emerging, the broader class of thienopyrimidines has shown that targeting multiple kinases is a viable mechanism for their anticancer effects. nih.govnih.gov

Table 1: Kinase Inhibition Profile of Selected Thieno[3,2-d]thiazole Derivatives

Compound Target Kinase IC₅₀ (µM) Reference
3c VEGFR-2 - nih.gov
3c BRAFV600E 0.088 nih.gov
1 BRAFV600E 2.026 nih.gov
Sorafenib (Standard) BRAFV600E 0.040 nih.gov

IC₅₀ values represent the concentration required for 50% inhibition.

Phospholipase C (PLC) enzymes are crucial in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into secondary messengers. nih.gov The phosphoinositide-specific phospholipase C (PI-PLC) pathway is implicated in various cellular processes, and its dysregulation can contribute to cancer progression.

Research on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, close structural relatives of the thieno[2,3-c]pyrrole scaffold, suggests that their anti-proliferative activity may stem from interference with phospholipid metabolism, potentially through the inhibition of PI-PLC. nih.govmdpi.com Analogues of these compounds, particularly those with a 5-benzoyl or 5-benzylhydroxy substitution, have demonstrated potent anti-proliferative effects against cancer cell lines like MDA-MB-231 and HCT116. nih.govmdpi.com The inhibition of PI-PLC disrupts vital signaling cascades, representing a key mechanism for the anticancer action of these compounds. nih.gov Although direct inhibitors for specific PLC isozymes are still being developed, the potential for thienopyrrole derivatives to modulate this pathway is a promising area of investigation. nih.gov

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Many anticancer agents function by inducing this process in malignant cells.

Derivatives of 2-amino-5-benzylthiazole, which feature a core structure with similarities to 5-benzyl-thienopyrrole, have been shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.org The mechanism involves the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org These events indicate the activation of the intrinsic apoptotic pathway. Furthermore, these compounds were found to cause DNA fragmentation, a key feature of apoptosis, without directly binding to or intercalating with DNA. ukrbiochemjournal.org Similarly, other related heterocyclic compounds have been observed to trigger apoptosis through mitochondrial pathways and by causing cell cycle arrest. researchgate.net Some 5-hydroxy-2H-pyrrol-2-ones, which also contain a five-membered heterocyclic ring, induce apoptosis in a time-dependent manner in breast cancer cells. mdpi.com

Table 2: Effects of 2-Amino-5-benzylthiazole Derivatives on Apoptotic Markers in Leukemia Cells

Compound Effect Target Protein/Process Reference
Compound 1 Cleavage PARP1, Caspase-3 ukrbiochemjournal.org
Compound 2 Cleavage PARP1, Caspase-3 ukrbiochemjournal.org
Compound 1 Increased levels Pro-apoptotic Bim ukrbiochemjournal.org
Compound 2 Increased levels Pro-apoptotic Bim ukrbiochemjournal.org
Compound 1 Decreased levels Anti-apoptotic Bcl-2 ukrbiochemjournal.org
Compound 2 Decreased levels Anti-apoptotic Bcl-2 ukrbiochemjournal.org
Compound 1 & 2 Induction DNA fragmentation ukrbiochemjournal.org

Compound 1: 2,8-dimethyl-7-(3-trifluoromethyl-benzyl)pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one Compound 2: 7-benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one

In Vitro Antiviral Activity Mechanisms

Beyond their anticancer properties, thienopyrrole and related heterocyclic systems have emerged as promising antiviral agents, particularly against RNA viruses.

Viral replicase proteins, such as RNA-dependent RNA polymerase (RdRp), are essential for the replication of RNA viruses and are prime targets for antiviral drug development. Thieno[3,2-b]pyrrole derivatives have been identified as inhibitors of neurotropic alphaviruses like Western Equine Encephalitis Virus (WEEV). nih.gov The antiviral activity is hypothesized to be mediated through the inhibition of viral replicase proteins. nih.gov This is supported by the fact that these compounds were identified using a replicon-based assay, which relies on viral RNA replication. nih.gov Furthermore, some thieno[3,2-b]pyrroles have been characterized as allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, another type of RdRp. researchgate.net This suggests a plausible mechanism for their broad-spectrum activity against various RNA viruses. nih.govresearchgate.net

A direct consequence of inhibiting viral replicase activity is the reduction of viral RNA levels within infected cells. Studies on thieno[3,2-b]pyrrole derivatives have confirmed their ability to significantly reduce viral RNA accumulation following infection of neuronal cells with alphaviruses. nih.gov For instance, a trisubstituted thieno[3,2-b]pyrrole 5-carboxamide not only controlled viral RNA production but also inhibited the expression of various Chikungunya virus (CHIKV) proteins at low micromolar concentrations. nih.gov This reduction in viral genetic material and subsequent protein synthesis effectively halts the viral life cycle. Further structural optimizations of these compounds have led to derivatives with enhanced metabolic stability and potent activity in reducing viral RNA, highlighting the potential of this scaffold in developing effective antiviral therapies. nih.gov

Elucidation of Antioxidant Activity Mechanisms

While direct studies on the antioxidant mechanism of this compound are limited, research on analogous thienopyrrole structures provides valuable insights. The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

The antioxidant activity of thienopyrrole derivatives is thought to be mediated by their ability to donate a hydrogen atom or an electron to neutralize free radicals. For instance, studies on thieno[2,3-b]pyrrol-5-one derivatives suggest that the N-H group within the pyrrole (B145914) ring may play a crucial role in this process, akin to the hydrogen transfer mechanism observed in phenolic antioxidants. tandfonline.com The presence of electron-donating or electron-withdrawing substituents on the thiophene (B33073) or pyrrole rings can further modulate this activity.

Research on a series of thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones demonstrated significant radical scavenging activity. tandfonline.com The percentage of DPPH radical inhibition by these compounds highlights the influence of different substituents on their antioxidant capacity.

CompoundSubstituentDPPH Radical Inhibition (%) at 500 µg/mLABTS Radical Inhibition (%) at 500 µg/mL
15aThiophene90.9479.03
15bChloro-substituted thiophene89.64N/A
15cBromo-substituted thiophene86.38N/A
15dMethyl-substituted thiophene85.23N/A

The data suggests that the unsubstituted thiophene derivative (15a) exhibits the highest DPPH radical scavenging activity among the tested compounds. tandfonline.com The presence of the benzyl (B1604629) group in this compound could influence its antioxidant potential through electronic and steric effects, which warrants further investigation.

Modulation of Receptor Binding (e.g., Serotonin (B10506) 5-HT1A Receptor)

The structural resemblance of the thieno[2,3-c]pyrrole core to tryptamine, a precursor to the neurotransmitter serotonin, suggests its potential to interact with serotonin receptors. The serotonin 5-HT1A receptor, in particular, is a key target for therapeutic agents used in the management of anxiety and depressive disorders. nih.gov The N-benzyl moiety is a common feature in many potent 5-HT receptor ligands. nih.gov

Compound AnalogueReceptor TargetBinding Affinity (Ki, nM)
3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-6-ethyl-thieno[2,3-d]pyrimidin-4(3H)-oneSerotonin 5-HT1A0.19

Further in vitro binding assays are necessary to determine the precise affinity and selectivity of this compound for the 5-HT1A receptor and to elucidate the specific molecular interactions responsible for its binding.

Enzyme Inhibition Mechanisms (e.g., Lysine (B10760008) Demethylase 1A (KDM1A))

Lysine Demethylase 1A (KDM1A), also known as LSD1, is an enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4). nih.govnih.gov Its overexpression has been implicated in various cancers, making it an attractive target for therapeutic intervention. nih.govnih.gov A series of thieno[3,2-b]pyrrole-5-carboxamides have been identified as potent and reversible inhibitors of KDM1A. nih.govnih.gov Although these compounds feature a different isomeric thienopyrrole core, their mechanism of action provides a valuable framework for understanding how related structures, such as this compound, might interact with this enzyme.

The inhibitory activity of these thieno[3,2-b]pyrrole derivatives is attributed to their ability to occupy the substrate-binding pocket of KDM1A, thereby preventing the demethylation of its natural substrate. High-throughput screening and subsequent structure-based drug design have led to the development of highly potent inhibitors. nih.govnih.gov The initial hit from a screening campaign, an N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide, was optimized to yield compounds with nanomolar inhibitory concentrations. nih.gov

Structure-activity relationship studies revealed that modifications to both the thienopyrrole core and the carboxamide substituent significantly impact inhibitory potency. nih.gov The optimization of this series led to the discovery of compounds with single-digit nanomolar IC50 values for KDM1A inhibition. nih.gov

Compound SeriesEnzyme TargetReported IC50 Range
Thieno[3,2-b]pyrrole-5-carboxamidesLysine Demethylase 1A (KDM1A)Single-digit nM to low µM

The benzyl group of this compound could potentially interact with hydrophobic pockets within the KDM1A active site. However, dedicated in vitro enzymatic assays are required to confirm if this compound or its analogues can effectively inhibit KDM1A and to determine their mechanism of inhibition.

Applications in Advanced Materials Science for Thieno 2,3 C Pyrrole Based Systems

Organic Photovoltaic (OPV) Cells

The quest for efficient and low-cost renewable energy sources has propelled research into organic photovoltaics. Thieno[2,3-c]pyrrole derivatives, particularly those functionalized as thieno[2,3-c]pyrrole-4,6-dione (TPD), have shown considerable promise in this field. ijaers.com

Role as Electron Acceptor Materials (n-type Semiconductors)

While much of the focus in organic electronics has been on p-type (hole-transporting) materials, the development of stable and efficient n-type (electron-transporting) semiconductors is crucial for the fabrication of high-performance OPV devices. google.com Thieno[2,3-c]pyrrole-4,6-dione (TPD) based molecules have been investigated for their electron-accepting properties. The strong electron-withdrawing nature of the dione (B5365651) functionality coupled with the fused ring system creates a high electron affinity, a key requirement for n-type materials. google.comresearchgate.net This allows them to function as the electron acceptor component in bulk heterojunction (BHJ) solar cells, where they are blended with an electron donor material. nih.gov In some device configurations, a TPD-based material, DPP(BT-N-3)(2), has been successfully employed as an electron acceptor, achieving a power conversion efficiency of 0.067%. researchgate.net

Design and Development of Donor-Acceptor (D-A) Structural Frameworks

The donor-acceptor (D-A) approach is a cornerstone of modern organic semiconductor design for OPVs. ijaers.com This strategy involves covalently linking electron-donating and electron-accepting moieties within a single molecule or polymer to control the electronic properties and absorption characteristics. Thieno[2,3-c]pyrrole-4,6-dione (TPD) is an effective electron-accepting building block in these frameworks. ijaers.com

Researchers have synthesized a variety of D-A and D-A-D type small molecules and polymers incorporating the TPD unit. For instance, small molecules with a TPD core and bithiophene donor arms have been developed. researchgate.net The versatility of the TPD structure allows for the creation of more complex architectures, such as A2–D–A1–D–A2 type molecules, where TPD acts as the central acceptor (A1) and is flanked by donor (D) and terminal acceptor (A2) units. nih.govresearchgate.net This modular design enables fine-tuning of the frontier molecular orbital (HOMO and LUMO) energy levels and the optical band gap to optimize photovoltaic performance. researchgate.netacs.org The synthesis of these complex molecules often involves methods like the Stille coupling reaction. researchgate.net

Structure-Property Relationships for Enhanced Photovoltaic Performance

The performance of thieno[2,3-c]pyrrole-based OPVs is intrinsically linked to the molecular structure of the active materials. Key relationships have been identified that guide the design of more efficient solar cells.

Influence of Molecular Structure on Optoelectronic Properties:

Energy Levels and Band Gap: The choice of donor and acceptor units within the D-A framework directly influences the HOMO and LUMO energy levels and, consequently, the open-circuit voltage (Voc) and the absorption spectrum of the device. researchgate.netnih.gov Incorporating stronger electron-withdrawing terminal acceptors can lead to a red-shifted absorption and a reduced band gap. acs.org For example, modifying the TPD structure to create novel acceptors like TPN and TIN has a slight impact on the band gap and energy levels. rsc.org

Molecular Planarity and Crystallinity: The planarity of the molecular backbone is crucial for effective π-π stacking and charge transport. elsevierpure.com The central acceptor unit plays a significant role in determining the solid-state packing and morphology of the thin film. rsc.org For instance, a structurally twisted compound, 3TTIN3T, surprisingly exhibited strong crystallinity with large domains. rsc.org

Side-Chain Engineering: The nature of the alkyl side chains attached to the thieno[2,3-c]pyrrole nitrogen or other parts of the molecule affects solubility, film morphology, and ultimately, device performance. ijaers.com For example, a molecule with a branched 2-ethylhexyl side chain (9a) showed a higher power conversion efficiency (PCE) of 2.40% compared to its linear n-octyl counterpart (9b), which had a PCE of only 1.33%. ijaers.com

Impact on Photovoltaic Parameters: The interplay of these structural factors determines the key photovoltaic parameters: the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). For example, a D-A-D oligomer, 3TTPD3T, when blended with PC71BM, achieved a PCE of 1.87% with a Jsc of 4.93 mA cm⁻², a Voc of 0.87 V, and a fill factor of 44%. rsc.org In another study, a device based on TPA-TPD:PC71BM showed a high Voc of 0.97 V and a PCE of 2.6%. nih.gov Thermal annealing can also improve device performance by optimizing the nanoscale morphology of the active layer. ijaers.com

Organic Field-Effect Transistors (OFETs)

Thieno[2,3-c]pyrrole and its isomers have demonstrated significant potential in the fabrication of high-performance organic field-effect transistors (OFETs), which are fundamental components of flexible and low-cost electronics.

Design Considerations for Semiconducting Materials

The design of efficient semiconducting materials for OFETs revolves around optimizing charge transport, which is highly dependent on the molecular structure and solid-state packing.

Fused-Ring Systems for Stability and Planarity: Fused-ring systems like dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and thieno[3,2-b]pyrrole are favored building blocks because they impart rigidity and planarity to the polymer backbone. researchgate.net This planarity facilitates intermolecular π-stacking, which is essential for efficient charge hopping between molecules. researchgate.net

Donor-Acceptor (D-A) Copolymers: The D-A strategy is also widely employed in OFET materials to tune the energy levels and enhance charge carrier mobility. nih.gov For example, copolymers incorporating a thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) acceptor unit have achieved hole mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. researchgate.net

Solubilizing Groups: The introduction of alkyl side chains, often via N-alkylation on the pyrrole (B145914) nitrogen, is crucial for ensuring solution processability, a key advantage of organic semiconductors. nih.govacs.org

Influence of Molecular Architecture on Charge Carrier Mobility

The charge carrier mobility (µ), a measure of how quickly charges move through the material, is a critical performance metric for OFETs. The molecular architecture of thieno[2,3-c]pyrrole-based systems has a profound impact on this parameter.

Backbone Curvature: The curvature of the polymer backbone can significantly influence charge transport. In a study comparing two D-A small molecules, the curved molecule (TP-BT4T-TP) exhibited a much higher hole mobility (0.0259 cm² V⁻¹ s⁻¹) than its more linear counterpart (TP-BT2TT-TP), which had a mobility of only 5.41 × 10⁻⁵ cm² V⁻¹ s⁻¹. nih.govresearchgate.netacs.orgnih.gov This difference was attributed to more favorable, thermally induced crystallinity in the curved molecule. nih.govresearchgate.netacs.orgnih.gov

π-Spacer Units: The choice of the π-conjugated spacer unit linking the donor and acceptor moieties can alter the electronic properties and molecular packing. For instance, replacing a thiophene (B33073) spacer with a furan (B31954) spacer in a diketopyrrolopyrrole-thienopyrrole copolymer led to improved planarity and a four-fold increase in hole mobility, reaching up to 0.42 cm² V⁻¹ s⁻¹. mdpi.com

Polymer vs. Small Molecule: Both conjugated polymers and small molecules based on thienopyrroles have been successful in OFETs. Lengthening the conjugation through polymerization can facilitate hole transport. A donor-acceptor polymer, P(DPP-TP), showed an increased hole mobility of 0.12 cm² V⁻¹ s⁻¹ compared to related small molecules. digitellinc.com

The following table summarizes the performance of various thieno[2,3-c]pyrrole-based materials in OFETs:

MaterialArchitectureHole Mobility (µ) [cm² V⁻¹ s⁻¹]
P(DPP-TP)D-A Polymer0.12 digitellinc.com
TP-BT4T-TPCurved D-A Small Molecule0.0259 nih.govresearchgate.netacs.orgnih.gov
TP-BT2TT-TPLinear D-A Small Molecule5.41 x 10⁻⁵ nih.govresearchgate.netacs.orgnih.gov
P(FDPP-TP)D-A Polymer with Furan Spacer0.42 mdpi.com
TPD-based CopolymerD-A Copolymer> 1.0 researchgate.net

Lack of Specific Research Data on 5-Benzyl-5H-thieno[2,3-c]pyrrole Limits Detailed Application Analysis

The investigation into the applications of thieno[2,3-c]pyrrole-based systems reveals a significant body of research on derivatives such as thieno[2,3-c]pyrrole-4,6-dione (TPD) and dithieno[3,2-b:2′,3′-d]pyrroles (DTPs). These related compounds have shown considerable promise in the field of organic electronics, with numerous studies detailing their synthesis, photophysical properties, and performance in devices like organic solar cells and field-effect transistors.

For instance, research on TPD-based polymers highlights their favorable electronic properties, including tunable highest occupied molecular orbital (HOMO) energy levels and optical bandgaps, which are critical parameters for optoelectronic applications. Similarly, DTP-containing conjugated polymers have been recognized for their low bandgaps and high charge carrier mobilities, making them suitable for various electronic applications.

However, the specific introduction of a benzyl (B1604629) group at the 5-position of the 5H-thieno[2,3-c]pyrrole core, creating the titular compound, appears to be a less explored area of research. Without dedicated studies on this compound, any discussion on its role in fluorophores, optoelectronics, or sensing would be purely speculative and would not meet the required standards of a scientifically accurate and informative article based on detailed research findings.

Therefore, while the broader class of thienopyrroles is of significant interest to the materials science community, the specific compound of interest, this compound, remains a subject for future investigation.

Future Research Directions and Unexplored Avenues for 5 Benzyl 5h Thieno 2,3 C Pyrrole

Development of Novel Synthetic Routes with Improved Efficiency, Selectivity, and Sustainability

Currently, there is a lack of specific, high-yield synthetic routes reported for 5-Benzyl-5H-thieno[2,3-c]pyrrole. Future research should focus on developing novel synthetic methodologies that are not only efficient and selective but also adhere to the principles of green chemistry.

One potential avenue is the adaptation of known methods for the synthesis of the parent 5H-thieno[2,3-c]pyrrole scaffold, followed by N-benzylation. For instance, a phosphineimine–alkylidenemalonate cyclization reaction has been reported for the synthesis of 5H-thieno[2,3-c]pyrrole. tandfonline.com A subsequent N-benzylation step, using benzyl (B1604629) bromide or a similar benzylating agent under basic conditions, could then be optimized.

Another promising approach involves the direct construction of the N-benzylated thieno[2,3-c]pyrrole ring system. This could potentially be achieved through multi-component reactions, which are known for their high atom economy and efficiency. Research into one-pot syntheses starting from readily available precursors would be a significant step forward.

Furthermore, the exploration of catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could provide highly selective and efficient routes to this compound and its derivatives. For example, palladium- or copper-catalyzed C-N bond formation reactions are well-established for the synthesis of N-aryl and N-alkyl pyrroles and could be adapted for this specific target.

The development of continuous flow synthesis methods for this compound and its analogues should also be a priority. vapourtec.com Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reproducibility, and easier scalability, all of which are crucial for the potential industrial application of this compound. vapourtec.com

Comprehensive Structure-Activity/Property Relationship Studies through Rational Design

The biological activities and material properties of this compound are largely unknown. A systematic investigation into its structure-activity relationships (SAR) and structure-property relationships (SPR) is essential to unlock its full potential.

Table 1: Proposed Substituent Modifications for SAR/SPR Studies

Position of SubstitutionType of SubstituentPotential Impact
Benzyl RingElectron-donating groups (e.g., -OCH3, -CH3)Modulate electronic properties, solubility, and biological target interactions.
Benzyl RingElectron-withdrawing groups (e.g., -NO2, -CF3)Tune electronic properties for applications in organic electronics or alter metabolic stability.
Thiophene (B33073) RingHalogens (e.g., -Cl, -Br)Influence crystal packing and provide handles for further functionalization.
Thiophene RingAlkyl or Aryl groupsEnhance solubility and affect molecular stacking in solid-state applications.

Rational design, guided by computational modeling, can be employed to predict the effects of various substituents on the properties of the molecule. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with biological activities such as anticancer or antimicrobial effects, drawing parallels from studies on related thienopyrimidine systems. researchgate.netnih.govnih.gov

In the context of materials science, the benzyl group is expected to have a significant impact on the solid-state packing and, consequently, the electronic properties of the material. Studies on related N-substituted thienopyrroles have shown that the nature of the N-substituent can influence the charge transport characteristics. Therefore, a systematic variation of the benzyl group, as well as substitutions on the thiophene ring, is crucial to understand and optimize its performance in potential applications like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Advanced Mechanistic Elucidation of Chemical and Biological Interactions at the Molecular Level

Understanding how this compound interacts with its environment at a molecular level is key to its rational application. This includes elucidating the mechanisms of its chemical reactions and its interactions with biological targets.

For potential medicinal applications, it is vital to identify the specific biomolecular targets of this compound. Given that related thienopyrrole derivatives have shown activity as kinase inhibitors and antiviral agents, it would be pertinent to screen this compound against a panel of kinases and viral proteins. researchgate.nettaylorfrancis.com Techniques such as molecular docking and molecular dynamics simulations can provide initial insights into potential binding modes and guide experimental validation.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), X-ray crystallography, and various forms of mass spectrometry, will be indispensable in characterizing the compound and its reaction products, as well as its complexes with biological macromolecules. For example, obtaining a crystal structure of this compound bound to a target protein would provide invaluable information for further drug design.

Exploration of Novel Material Applications Beyond Current Scope

The thieno[2,3-c]pyrrole core is a known building block for organic electronic materials, particularly in the form of its dione (B5365651) derivative. researchgate.net The introduction of the N-benzyl group in this compound could offer advantages such as improved solubility and processability, which are critical for the fabrication of organic electronic devices.

Future research should focus on the synthesis and characterization of polymers and small molecules incorporating the this compound unit. The electronic and optical properties of these materials, such as their HOMO/LUMO energy levels, bandgap, and charge carrier mobility, should be thoroughly investigated. This will help to assess their potential for use in applications such as:

Organic Field-Effect Transistors (OFETs): The planarity of the thieno[2,3-c]pyrrole core, combined with the potential for π-π stacking interactions, makes it a promising candidate for the active layer in OFETs. nih.gov

Organic Photovoltaics (OPVs): As a potential electron-donating material, this compound could be incorporated into the active layer of OPV devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of derivatives of this compound could be explored for their use as emitters in OLEDs.

The impact of the benzyl group on the morphology and performance of these materials will be a key area of investigation.

Integration with Emerging Technologies in Chemical Synthesis and Materials Science

The advancement of research on this compound can be significantly accelerated by integrating emerging technologies.

Machine Learning and Artificial Intelligence (AI): AI and machine learning algorithms can be employed for the de novo design of novel derivatives with desired properties. researchgate.net By training models on existing data for related compounds, it is possible to predict the properties of new, unsynthesized molecules, thereby prioritizing synthetic efforts. researchgate.netbiorxiv.org This approach can be used to accelerate the discovery of new drug candidates or materials with optimized performance.

High-Throughput Screening (HTS): For medicinal chemistry applications, HTS can be used to rapidly screen libraries of this compound derivatives against a wide range of biological targets. nih.gov This can quickly identify promising lead compounds for further development.

Automated Synthesis: The use of automated synthesis platforms, often coupled with flow chemistry, can enable the rapid and efficient production of libraries of derivatives for SAR and SPR studies. This can significantly shorten the discovery and optimization cycle.

By embracing these modern technologies, the scientific community can unlock the full potential of this compound and pave the way for its application in a diverse range of fields.

Q & A

Q. What are the standard synthetic routes for 5-Benzyl-5H-thieno[2,3-c]pyrrole?

A common approach involves cyclization reactions using substituted thiophene or pyrrole precursors. For example, base-assisted cyclization of aryl-substituted intermediates (e.g., 3,5-diaryl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) can yield fused heterocycles. Reaction conditions often require anhydrous solvents (e.g., ethanol or benzene) and purification via column chromatography or recrystallization . Multi-component reactions (MCRs) using aldehydes, cyanacetamide, and methanesulfonamide derivatives in the presence of K₂CO₃ have also been reported for structurally analogous pyrrolo[2,3-d]pyrimidin-4(7H)-ones, which may inform adaptations for thieno-pyrrole synthesis .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation typically employs a combination of ¹H NMR , ¹³C NMR , and FTIR spectroscopy to confirm functional groups and regiochemistry. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and purity. For example, HRMS data matching theoretical m/z values within ±1 ppm ensures accuracy in compound identification . Melting point analysis and TLC monitoring (Rf values) are also standard for assessing purity during synthesis .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in the thieno[2,3-c]pyrrole scaffold?

Regioselectivity is influenced by electronic and steric factors. For instance, introducing electron-withdrawing groups (e.g., halogens) at specific positions can direct electrophilic substitution. Advanced methods like Ugi-Zhu reactions enable the incorporation of diverse substituents (e.g., morpholino, thiophenyl) into pyrrolo[3,4-b]pyridin-5-one derivatives, which could be adapted for thieno-pyrrole systems . Computational modeling (e.g., DFT) may also predict reactive sites for targeted modifications .

Q. How can researchers resolve contradictions in spectral data for substituted thieno[2,3-c]pyrrole derivatives?

Discrepancies in NMR or HRMS data often arise from impurities, stereoisomerism, or solvent effects. To address this:

  • Cross-validate data : Compare results across multiple techniques (e.g., 2D NMR for assigning proton-carbon correlations).
  • Systematic variation : Synthesize derivatives with incremental substituent changes (e.g., 3-iodo vs. 3-bromo) to isolate spectral anomalies .
  • Control experiments : Replicate synthesis under strictly anhydrous conditions to rule out solvent interference .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) calculations are widely used to predict HOMO-LUMO gaps, charge distribution, and aromaticity. For example, DFT studies on dihydroferroceno-pyrrolo-thiazolones have successfully correlated electronic properties with experimental reactivity, a framework applicable to thieno-pyrrole systems . Molecular docking simulations may further explore binding interactions in biological studies.

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